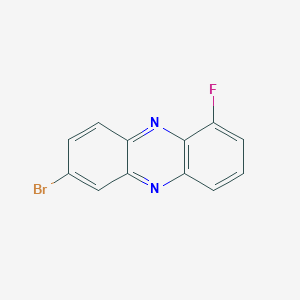

7-Bromo-1-fluorophenazine

Description

Overview of the Phenazine (B1670421) Scaffold as a Versatile Building Block

The phenazine scaffold, a dibenzo-annulated pyrazine, is a robust and planar aromatic system that serves as a foundational structure for a wide array of organic molecules. wikipedia.orgresearchgate.net Its unique electronic and redox properties make it a versatile building block in the synthesis of dyestuffs, pharmaceuticals, and materials for organic electronics. arkat-usa.orgresearchgate.net The nitrogen-containing heterocyclic core of phenazine allows for a range of chemical modifications, enabling the fine-tuning of its physicochemical and biological properties. nih.gov Naturally occurring phenazine derivatives are produced by various bacteria and are involved in crucial biological processes. wikipedia.orgmdpi.com This natural precedent has inspired chemists to explore synthetic phenazine analogues for a multitude of applications.

Significance of Halogen Substitution in Phenazine Chemistry and its Influence on Molecular Properties

The introduction of halogen atoms onto the phenazine core has a profound impact on its molecular properties. Halogenation can significantly alter the electronic distribution within the molecule, influencing its reactivity, photophysical characteristics, and biological activity. arkat-usa.orgrsc.org For instance, the attachment of electron-withdrawing halogen groups can lower the energy of the lowest unoccupied molecular orbital (LUMO), which is a key factor in designing phenazine-based materials for organic photovoltaics. arkat-usa.orgrsc.org

From a medicinal chemistry perspective, halogenated phenazines have demonstrated potent antibacterial and biofilm-eradicating activities against various pathogens. mdpi.comrsc.orgacs.org The type and position of the halogen substituent can dramatically influence the potency and spectrum of this activity. nih.gov While fluorinated or iodinated phenazine natural products have not been reported, synthetic routes have yielded a variety of halogenated derivatives with promising therapeutic potential. mdpi.com

Rationale for Dedicated Academic Investigation of 7-Bromo-1-fluorophenazine

The specific compound, this compound, represents a compelling subject for dedicated academic investigation due to the unique combination of two different halogen atoms at distinct positions on the phenazine scaffold. The presence of a bromine atom at the 7-position and a fluorine atom at the 1-position is anticipated to create a unique electronic and steric environment. This dissymmetry could lead to novel biological activities and material properties that are distinct from symmetrically substituted phenazines.

The rationale for its investigation is built upon the established effects of both bromine and fluorine substitution. Bromine, being a larger and more polarizable halogen, can participate in halogen bonding and other non-covalent interactions, which can be crucial for binding to biological targets. rsc.org Fluorine, with its high electronegativity and ability to form strong bonds, can enhance metabolic stability and modulate the lipophilicity of the molecule, which are desirable properties in drug discovery. The combined influence of these two halogens on the phenazine core warrants a thorough investigation to unlock its full potential.

Scope and Objectives of Advanced Research on this compound

Advanced research on this compound would encompass a multi-faceted approach, with the following primary objectives:

Development of Efficient Synthetic Routes: A key objective would be to establish a robust and scalable synthetic pathway to produce this compound in high purity and yield. This would likely involve multi-step synthesis, potentially utilizing modern cross-coupling methodologies. acs.org

Comprehensive Physicochemical Characterization: A thorough analysis of its structural, electronic, and photophysical properties would be essential. This would involve techniques such as NMR spectroscopy, mass spectrometry, X-ray crystallography, and UV-Vis and fluorescence spectroscopy to build a complete profile of the molecule.

Exploration of Biological Activity: A significant focus would be on evaluating the biological activity of this compound. This would include screening for antibacterial and antifungal activity, with a particular emphasis on its efficacy against drug-resistant strains and its ability to eradicate biofilms. acs.org Furthermore, its potential as an anticancer agent could also be explored, given the known cytotoxic effects of some phenazine derivatives. mdpi.com

Investigation into Material Science Applications: The unique electronic properties conferred by the bromo and fluoro substituents make this compound a candidate for applications in materials science. Research would aim to investigate its potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as a component in chemosensors. arkat-usa.org

Interactive Data Table: Physicochemical Properties of Halogenated Phenazines

While specific experimental data for this compound is not yet widely available in the literature, the following table provides a comparative overview of related halogenated phenazine derivatives to illustrate the influence of halogenation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Research Finding |

| 2-Bromo-1-hydroxyphenazine | C₁₂H₇BrN₂O | 275.10 | Potent antibacterial activity and cytotoxicity against cancer cells. mdpi.com |

| 7-Fluorophenazine-1-carboxylic acid | C₁₃H₇FN₂O₂ | 242.21 | Synthesized as a potential bioactive molecule. rroij.com |

| 2,4-Dibromo-1-hydroxyphenazine | C₁₂H₆Br₂N₂O | 353.99 | Demonstrates potent antibacterial and biofilm-eradicating activity. mdpi.com |

| 8-Bromo-1-fluorophenazine | C₁₂H₆BrFN₂ | 277.10 | Commercially available for research purposes. sigmaaldrich.com |

| This compound | C₁₂H₆BrFN₂ | 277.10 | A compound of emerging research interest. synquestlabs.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-1-fluorophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6BrFN2/c13-7-4-5-9-11(6-7)15-10-3-1-2-8(14)12(10)16-9/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHKYMDYUKOJHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)N=C3C=CC(=CC3=N2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 7 Bromo 1 Fluorophenazine and Its Derivatives

Strategies for Regioselective Halogenation in Phenazine (B1670421) Core Construction

The ability to control the position of halogen substituents on the phenazine framework is crucial for establishing structure-activity relationships. Regioselective halogenation can be achieved through either directed halogenation approaches during the construction of the phenazine core or by post-synthetic modification of a pre-formed phenazine.

Directed Halogenation Approaches

Directed halogenation strategies often involve the use of precursors with pre-installed halogens, which then guide the formation of the final phenazine structure. One common approach is the condensation of a halogenated o-phenylenediamine with a catechol or a quinone. For instance, the synthesis of halogenated phenazines can be achieved through the reaction of substituted anilines and nitrobenzenes, a method known as the Wohl-Aue reaction researchgate.net. By selecting appropriately halogenated starting materials, the position of the halogens in the final phenazine product can be controlled.

Another strategy involves the copper-promoted Jourdan-Ullmann reaction between a functionalized aniline and a halogenated 2-nitrobenzoic acid derivative, followed by reductive ring closure rroij.com. This modular approach allows for the synthesis of diverse phenazine analogues with specific halogenation patterns rroij.com.

Enzymatic halogenation has also emerged as a powerful tool for achieving high regioselectivity. Flavin-dependent halogenases (FDHs) have been identified that can catalyze the halogenation of phenazine scaffolds at specific positions acs.org. For example, the enzyme PezW has been shown to be a single-component FDH capable of regioselective chlorination, bromination, and iodination of phenazine derivatives acs.org. While not yet applied to 7-Bromo-1-fluorophenazine specifically, these biocatalytic methods hold promise for future environmentally friendly and highly selective syntheses acs.org.

Post-Synthetic Bromination and Fluorination Methods

Introducing halogens onto a pre-existing phenazine core is another viable strategy. Electrophilic aromatic substitution is a common method for post-synthetic halogenation. Phenazines with electron-donating groups are more susceptible to direct halogenation thieme-connect.de.

Bromination: The bromination of phenazine derivatives can be achieved using various brominating agents. For example, N-bromosuccinimide (NBS) has been successfully used for the bromination of 1-hydroxyphenazines to yield 2,4-dibromo-1-hydroxyphenazines nih.gov. The reaction conditions, including the solvent and temperature, can influence the regioselectivity of the bromination. Bromination of phenazine itself with bromine in acetic acid can lead to the formation of 1,4,6,9-tetrabromophenazine thieme-connect.de.

Fluorination: The direct fluorination of aromatic compounds can be challenging. However, modular synthetic routes have been developed for the preparation of fluorine-containing halogenated phenazines nih.gov. One such route involves the synthesis of a fluorinated methoxyphenazine intermediate, followed by demethylation and subsequent bromination nih.gov. The synthesis of non-symmetrical fluorinated phenazines has also been achieved through nucleophilic aromatic substitution on polyfluorinated azobenzenes followed by an acid-promoted electrocyclization arkat-usa.orgresearchgate.net. Modern fluorinating agents like Selectfluor® can also be employed for the fluorination of activated methylene substrates, which could potentially be adapted for phenazine precursors mdpi.com.

Development of Novel Cyclization and Annulation Reactions for Substituted Phenazine Frameworks

The construction of the core phenazine ring system is a critical step in the synthesis of its derivatives. Modern organic synthesis has seen the development of novel cyclization and annulation reactions that offer efficient and versatile routes to substituted phenazines.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, have gained significant attention for the synthesis of complex heterocyclic systems nih.gov. MCRs offer advantages in terms of efficiency, atom economy, and reduced waste generation researchgate.net. Several MCRs have been developed for the synthesis of phenazine derivatives and related fused heterocyclic systems beilstein-journals.orgtandfonline.comresearchgate.net. These reactions often proceed in a one-pot fashion, avoiding the need for isolation of intermediates researchgate.net. For example, a one-pot, four-component reaction has been reported for the synthesis of benzo[a]furo[2,3-c]phenazine derivatives tandfonline.com.

Microwave-Assisted and Solvent-Free Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity nih.govoatext.com. The use of microwave irradiation in conjunction with solvent-free conditions represents a green and sustainable approach to chemical synthesis tandfonline.comcem.commdpi.com. Several microwave-assisted and solvent-free protocols have been developed for the synthesis of phenazine derivatives tandfonline.com. These methods often lead to shorter reaction times and simplified work-up procedures compared to conventional heating methods tandfonline.comnih.gov. For instance, the synthesis of benzo[α]furo[2,3-c]phenazine derivatives has been efficiently achieved under microwave irradiation in solvent-free conditions using a magnetic nanocatalyst tandfonline.com.

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Various catalytic systems have been employed in the synthesis of phenazine derivatives.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the functionalization of the phenazine core. For example, 1-substituted phenazines have been synthesized via Palladium-catalyzed reactions from 1-phenazine trifluoromethanesulfonate nih.gov. These methods allow for the introduction of a wide range of substituents onto the phenazine ring system.

In the context of MCRs for phenazine synthesis, various catalysts have been employed to promote the reactions and improve their efficiency. These include organocatalysts and nanocatalysts tandfonline.comresearchgate.net. For example, a bifunctional thiourea-based organocatalyst has been used for the multi-component synthesis of pyrano-fused benzophenazines in an aqueous medium researchgate.net. Magnetic core-shell nanoparticles have also been utilized as a recyclable catalyst for the microwave-assisted synthesis of benzo[α]furo[2,3-c]phenazine derivatives tandfonline.com.

While a specific catalytic synthesis for this compound has not been detailed in the literature, the application of these existing catalytic methodologies to appropriately designed precursors provides a clear pathway for its synthesis.

Transition Metal-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

Transition metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. thermofisher.comrsc.org These reactions are pivotal in the synthesis of precursors for complex molecules like this compound.

Suzuki Reaction : The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. tcichemicals.comrsc.org This reaction is widely used due to its mild conditions, low toxicity of reagents, and the commercial availability of a vast array of boronic acids. tcichemicals.comnih.gov For the synthesis of precursors to this compound, a suitably substituted bromo- or iodo-aniline could be coupled with a fluorinated arylboronic acid, or vice-versa, to construct the biphenylamine backbone, a key intermediate for phenazine ring formation. The reaction's robustness allows for its application on a gram scale, making it suitable for producing significant quantities of material. rsc.orgnih.gov

Stille Reaction : The Stille coupling involves the reaction of an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex. orgsyn.orgwikipedia.orgorganic-chemistry.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture. wikipedia.org This reaction could be employed to synthesize the biphenylamine precursors by coupling a halogenated aniline derivative with a fluorinated arylstannane. While effective, the toxicity of organotin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org

Heck Reaction : The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. organic-chemistry.orgnih.gov While not directly used for synthesizing the biphenylamine precursor, the Heck reaction is valuable for functionalizing the phenazine core or its precursors by introducing vinyl groups. mdpi.com These vinylated intermediates can then be further modified. The reaction generally exhibits high trans selectivity. organic-chemistry.org

Sonogashira Reaction : The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is instrumental in introducing alkynyl moieties onto the phenazine precursor framework. These alkynyl groups can then serve as handles for further transformations, such as cyclization reactions or the introduction of other functional groups. The reaction can be carried out under mild conditions, including at room temperature and in aqueous media. wikipedia.org

Table 1: Comparison of Transition Metal-Catalyzed Cross-Coupling Reactions for Precursor Synthesis

| Reaction | Coupling Partners | Catalyst System | Key Advantages | Potential Limitations |

|---|---|---|---|---|

| Suzuki | Organoboron compounds + Organic halides | Palladium catalyst + Base | Mild conditions, low toxicity, commercially available reagents | Potential for side reactions with certain functional groups |

| Stille | Organotin compounds + Organic halides | Palladium catalyst | Stability of organostannanes | Toxicity of tin compounds |

| Heck | Unsaturated halides + Alkenes | Palladium catalyst + Base | Good for vinylation, high stereoselectivity | Limited to specific coupling partners |

| Sonogashira | Terminal alkynes + Aryl/Vinyl halides | Palladium catalyst + Copper(I) co-catalyst | Introduction of alkynyl groups, mild conditions | Potential for alkyne homocoupling (Glaser coupling) |

Emerging Green Catalytic Systems

In recent years, there has been a significant push towards developing more environmentally friendly and sustainable synthetic methods. researchgate.netdntb.gov.ua This has led to the exploration of green catalytic systems for phenazine synthesis.

Heterogeneous Catalysis : Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer several advantages over their homogeneous counterparts. These include ease of separation from the reaction mixture, potential for recycling and reuse, and often improved stability. For phenazine synthesis, developing solid-supported catalysts, such as palladium nanoparticles on various supports, can lead to more sustainable processes. rsc.org These catalysts can be used in reactions like Suzuki or Heck couplings, minimizing metal contamination in the final product. researchgate.net Green chemistry principles are increasingly being applied to phenazine synthesis, focusing on the use of greener solvents (like water), solvent-free conditions, and energy-efficient methods like microwave or ultrasound-assisted synthesis. researchgate.netresearchgate.net

Derivatization and Functionalization Strategies Post-Synthesis of this compound

Once the this compound core is synthesized, further derivatization can be carried out to modify its properties. The bromo and fluoro substituents, as well as the phenazine core itself, provide multiple sites for functionalization.

Transformations at the Bromo Moiety

The bromine atom at the 7-position is a versatile handle for a variety of transformations, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents.

Suzuki Coupling : The bromo group can be readily replaced with aryl, heteroaryl, or alkyl groups using the Suzuki coupling reaction. mdpi.com This is a powerful method for creating a library of derivatives with diverse electronic and steric properties.

Sonogashira Coupling : The Sonogashira reaction can be used to introduce alkynyl groups at the 7-position, which can then be further functionalized. researchgate.net

Buchwald-Hartwig Amination : This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various primary and secondary amines at the 7-position.

Reactions at the Fluoro Moiety

The fluorine atom at the 1-position is generally less reactive than the bromine atom in cross-coupling reactions. However, it can undergo nucleophilic aromatic substitution (SNAr) reactions, particularly if the phenazine ring is sufficiently electron-deficient. mdpi.comwikipedia.org

Nucleophilic Aromatic Substitution (SNAr) : In an SNAr reaction, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride (B91410) ion. nih.govnih.govyoutube.com This allows for the introduction of nucleophiles such as alkoxides, thiolates, and amines. The reactivity of the fluoro group towards SNAr can be enhanced by the presence of electron-withdrawing groups on the phenazine ring.

Functionalization of the Phenazine Core at Other Positions

The phenazine core itself can be functionalized at other available positions, although this can sometimes be less regioselective.

Electrophilic Aromatic Substitution : While the phenazine ring is generally electron-deficient, electrophilic substitution reactions such as nitration or halogenation can occur under forcing conditions. The directing effects of the existing bromo and fluoro substituents will influence the position of the incoming electrophile.

Direct C-H Arylation : Recent advances in catalysis have enabled the direct functionalization of C-H bonds. Palladium-catalyzed direct C-H arylation could potentially be used to introduce aryl groups at specific positions on the phenazine core, offering a more atom-economical approach compared to traditional cross-coupling reactions.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives, while also ensuring the process is efficient and scalable. researchgate.net

Key parameters that are typically optimized include:

Catalyst and Ligand : The choice of palladium catalyst and the associated ligands can have a profound impact on the efficiency of cross-coupling reactions. harvard.edu For example, bulky, electron-rich phosphine ligands often enhance the reactivity of palladium catalysts in Suzuki and Stille couplings.

Base : The type and amount of base used in reactions like Suzuki and Heck couplings are critical. The base not only facilitates the catalytic cycle but can also influence the reaction rate and the formation of byproducts.

Solvent : The solvent can affect the solubility of reactants and catalysts, as well as the reaction rate. scielo.br A range of solvents, from non-polar aprotic solvents like toluene and dioxane to polar aprotic solvents like DMF and acetonitrile, are commonly screened.

Temperature and Reaction Time : These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to decomposition or side reactions. scielo.br Optimization involves finding the right balance to achieve a high yield in a reasonable timeframe. researchgate.net

Microwave Irradiation : Microwave-assisted synthesis has emerged as a valuable tool for accelerating reaction rates and improving yields. researchgate.net The rapid and uniform heating provided by microwaves can significantly reduce reaction times compared to conventional heating methods.

Table 2: Parameters for Optimization in Synthetic Pathways

| Parameter | Considerations | Examples of Variations |

|---|---|---|

| Catalyst | Activity, stability, cost | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Electron-donating/withdrawing properties, steric bulk | PPh₃, P(t-Bu)₃, SPhos, XPhos |

| Base | Strength, solubility | K₂CO₃, Cs₂CO₃, K₃PO₄, Et₃N |

| Solvent | Polarity, boiling point, reactant solubility | Toluene, Dioxane, DMF, Acetonitrile, Water |

| Temperature | Reaction rate vs. side reactions/decomposition | Room temperature to reflux |

| Reaction Time | Completion of reaction vs. product degradation | Minutes (microwave) to hours/days |

Advanced Spectroscopic and Structural Elucidation Research Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous assignment of the chemical structure of 7-Bromo-1-fluorophenazine. Through a suite of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (2D) experiments, a complete picture of atomic connectivity can be assembled.

Two-dimensional NMR techniques are critical for mapping the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, it would clearly show the correlations between adjacent protons on the aromatic rings, such as H-2, H-3, and H-4 on one ring, and H-6, H-8, and H-9 on the other, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the direct assignment of carbon signals based on the already established proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (typically 2-3 bond) correlations between protons and carbons. For instance, the proton at the H-2 position would show a correlation to the fluorine-bearing C-1, confirming the position of the fluorine atom. Similarly, correlations from H-6 and H-8 to the bromine-bearing C-7 would verify the bromine's location.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of their bonding. For a planar molecule like this compound, NOESY correlations would be expected between adjacent protons, reinforcing the assignments made from COSY and providing conformational support.

Interactive Table: Hypothetical NMR Data for this compound

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | - | ~158.0 (d, ¹JCF ≈ 250 Hz) | H-2, H-9 |

| 2 | ~7.8 (dd) | ~115.0 (d, ²JCF ≈ 20 Hz) | C-1, C-3, C-4, C-4a |

| 3 | ~7.6 (m) | ~129.0 (d, ³JCF ≈ 8 Hz) | C-1, C-2, C-4, C-4a |

| 4 | ~8.0 (d) | ~125.0 (d, ⁴JCF ≈ 3 Hz) | C-2, C-3, C-5a |

| 4a | - | ~141.0 | H-3, H-4 |

| 5a | - | ~142.0 | H-4, H-6 |

| 6 | ~8.1 (d) | ~130.0 | C-5a, C-7, C-8 |

| 7 | - | ~120.0 | H-6, H-8 |

| 8 | ~7.7 (dd) | ~133.0 | C-6, C-7, C-9, C-9a |

| 9 | ~7.9 (d) | ~128.0 | C-1, C-8, C-10a |

| 9a | - | ~140.0 | H-8, H-9 |

| 10a | - | ~141.5 | H-1, H-9 |

Note: Data are hypothetical and estimated based on substituent effects on a phenazine (B1670421) core. Chemical shifts and coupling constants (J) require experimental verification.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. huji.ac.il For this compound, a single resonance would be observed in the ¹⁹F NMR spectrum. The precise chemical shift of this signal is exquisitely sensitive to the local electronic environment, providing insight into the electron-withdrawing or -donating effects within the molecule. nih.govresearchgate.net Furthermore, the signal would exhibit coupling to adjacent protons (e.g., ²JHF with H-2) and potentially long-range couplings (³JHF, ⁴JHF) to other protons, which provides valuable information for confirming the fluorine's position on the phenazine skeleton. nih.gov

Different solid forms of a compound, such as polymorphs or solvates, can significantly impact its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these forms. europeanpharmaceuticalreview.com By analyzing the ¹³C and ¹⁵N signals under magic-angle spinning (MAS) conditions, ssNMR can detect subtle differences in the chemical shifts that arise from distinct molecular packing arrangements and intermolecular interactions in different crystal lattices. europeanpharmaceuticalreview.comnih.gov For this compound, the presence of multiple, non-equivalent signals for a single carbon position in a ¹³C CPMAS spectrum would indicate the presence of more than one molecule in the crystallographic asymmetric unit or the existence of a polymorphic mixture. europeanpharmaceuticalreview.com ¹⁹F ssNMR would be particularly advantageous due to its high sensitivity for detecting and quantifying different solid forms. nih.gov

Single-Crystal X-ray Diffraction Studies for Molecular Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state. hzdr.demdpi.com This technique allows for the accurate determination of bond lengths, bond angles, and torsional angles, confirming the planarity of the phenazine core and the geometry of the substituents. uni-ulm.deceitec.cz Beyond the intramolecular structure, SCXRD is crucial for elucidating the supramolecular architecture, detailing how molecules pack together in the crystal lattice. mdpi.comncl.ac.uk

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). nih.gov This interaction is directional and arises from a region of positive electrostatic potential on the halogen atom, known as a σ-hole. researchgate.net

The large, planar, and electron-deficient aromatic system of the phenazine core makes it highly susceptible to forming π-π stacking interactions. researchgate.netnih.gov These interactions are crucial in dictating the solid-state packing of many aromatic compounds. rsc.org In the crystal structure of this compound, molecules would likely arrange in stacks, driven by the favorable interaction between their π-systems. chemrxiv.org The analysis of the crystal structure would quantify the geometry of these interactions, including:

Interplanar distance: The perpendicular distance between the planes of stacked phenazine rings.

Centroid-to-centroid distance: The distance between the geometric centers of the stacked rings.

Slip angle/Offset: The degree of horizontal displacement between stacked rings, often leading to a parallel-displaced or herringbone arrangement. researchgate.net

These parameters are critical for understanding the stability and electronic properties of the crystalline material. nih.gov Other non-covalent interactions, such as C—H···F or C—H···π contacts, would also be analyzed to build a complete picture of the forces governing the crystal packing. researchgate.net

Interactive Table: Typical Geometries for Non-Covalent Interactions in Phenazine Derivatives

| Interaction Type | Donor-Acceptor Atoms | Typical Distance (Å) | Typical Angle (°) |

| Halogen Bond | C—Br ··· N | 2.9 - 3.4 | 160 - 180 |

| π-π Stacking | Ring Centroid ··· Ring Centroid | 3.4 - 3.8 | N/A |

| C—H···π | C—H ··· Ring Centroid | 2.5 - 2.9 (H···Centroid) | > 140 |

| C—H···F | C—H ··· F—C | 2.2 - 2.6 (H···F) | > 120 |

Note: These are generalized ranges based on literature for similar systems and require experimental confirmation for this compound.

Polymorphism and Co-crystallization Research for Solid-State Engineering

The solid-state structure of an active pharmaceutical ingredient (API) significantly influences its physicochemical properties, including solubility, dissolution rate, and stability. For this compound, solid-state engineering through polymorphism and co-crystallization studies is crucial for optimizing its potential applications.

Polymorphism: This phenomenon describes the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. A comprehensive polymorph screen for a compound like this compound would involve crystallization from a wide variety of solvents and under different conditions (e.g., temperature, pressure, evaporation rate). Techniques such as liquid-assisted grinding and sublimation could also be employed to discover different polymorphic forms. researchgate.net The phenazine-mesaconic acid system, for instance, has been shown to exhibit at least three anhydrous polymorphs, a monohydrate, and a DMSO solvate, highlighting the importance of a multi-technique approach to polymorphism screening. researchgate.net Each polymorph of this compound would be expected to exhibit unique thermal properties (melting point, enthalpy of fusion) and distinct spectroscopic signatures (FT-IR, Raman) and X-ray diffraction patterns.

Co-crystallization: This technique involves combining a target molecule (like this compound) with a benign co-former in a specific stoichiometric ratio to form a new crystalline solid. acs.org The selection of a co-former is guided by principles of supramolecular chemistry, often targeting the formation of robust hydrogen bonds or other noncovalent interactions. acs.orgmdpi.com For this compound, potential co-formers could include carboxylic acids, amides, or other molecules capable of forming strong hydrogen bonds with the phenazine nitrogen atoms. Studies on phenazine itself have shown successful co-crystal formation with phenylboronic acids, where O-H···N hydrogen bonding plays a key role in stabilizing the crystal structure. mdpi.comugent.be Co-crystallization can systematically tune the physicochemical properties of a drug without altering its molecular structure. acs.org

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Molecular Composition

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₁₂H₆BrFN₂), the theoretical exact mass can be calculated based on the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁹F, ¹⁴N). An HRMS analysis would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the elemental composition. The presence of bromine would be readily identified by its characteristic isotopic pattern, with two major peaks corresponding to the ⁷⁹Br and ⁸¹Br isotopes, separated by approximately 2 Da and having nearly equal intensity.

Table 1: Illustrative HRMS Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₁₂H₆BrFN₂ |

| Theoretical Exact Mass ([M]⁺ for ⁷⁹Br) | 275.9725 |

| Theoretical Exact Mass ([M+2]⁺ for ⁸¹Br) | 277.9705 |

| Observed Mass ([M]⁺) | 275.9723 |

| Mass Accuracy (ppm) | < 5 ppm |

This table contains predicted data based on the principles of HRMS.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem Mass Spectrometry (MS/MS) is used to study the fragmentation pathways of a molecule. In an MS/MS experiment, the molecular ion of this compound would be selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

For halogenated aromatic compounds, fragmentation often involves the loss of the halogen atom or other small neutral molecules. raco.catlibretexts.org The fragmentation of this compound would likely proceed through several key pathways:

Loss of Bromine: A primary fragmentation step would likely be the cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br) to form a stable fragment ion. raco.cat

Loss of HCN: Phenazine structures are known to fragment via the loss of hydrogen cyanide (HCN).

Halogenated Fragments: The mass spectra of halogenated phenyl derivatives often show fragment ions corresponding to the halogenated benzoyl or phenyl cations. researchgate.net

Table 2: Plausible Fragmentation Ions for this compound in MS/MS

| m/z (for ⁷⁹Br) | Proposed Fragment | Plausible Loss from Parent Ion |

|---|---|---|

| 275.97 | [C₁₂H₆BrFN₂]⁺ | Molecular Ion |

| 197.05 | [C₁₂H₆FN₂]⁺ | •Br |

| 170.04 | [C₁₁H₅FN]⁺ | •Br, HCN |

This table presents plausible fragmentation data based on known fragmentation patterns of related compounds.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: This technique measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the phenazine core would be found in the 1400-1650 cm⁻¹ region. The C-F bond gives rise to a strong absorption band, typically in the 1000-1300 cm⁻¹ range. The C-Br bond stretching vibration is expected to appear at lower frequencies, generally in the 500-600 cm⁻¹ region. researchgate.net

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. The symmetric breathing modes of the aromatic rings would likely be prominent. Raman spectroscopy can be a powerful tool for studying polymorphism, as different crystal lattices will result in distinct shifts in the vibrational frequencies. nih.gov

Table 3: Predicted Key Vibrational Bands for this compound

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Signal |

|---|---|---|

| Aromatic C-H Stretch | ~3050-3150 | Weak |

| Aromatic C=C/C=N Stretch | ~1400-1650 | Strong |

| C-F Stretch | ~1100-1250 | Moderate |

This table contains predicted data based on characteristic frequencies for the specified functional groups.

Electronic Absorption and Emission Spectroscopy for Elucidating Photophysical Properties

Electronic spectroscopy investigates the interaction of molecules with ultraviolet and visible light, providing insights into their electronic structure and photophysical properties.

The UV-Visible absorption spectrum of this compound is expected to be characteristic of the phenazine chromophore, which typically displays structured absorption bands corresponding to π-π* transitions. researchgate.net The positions and intensities of these bands will be modulated by the bromo and fluoro substituents. Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum would provide information about the energy of the first excited singlet state (S₁). The difference between the absorption and emission maxima (the Stokes shift) is an important parameter related to the structural relaxation in the excited state. mdpi.comdcu.ie The presence of the heavy bromine atom could potentially lead to a decrease in fluorescence quantum yield due to enhanced intersystem crossing to the triplet state.

Time-Resolved Spectroscopy for Excited State Dynamics and Lifetimes

Time-resolved spectroscopy is used to study the dynamics of excited states on very short timescales (picoseconds to nanoseconds). wikipedia.orgyoutube.com Using techniques like time-resolved fluorescence spectroscopy, the lifetime of the excited singlet state (τ_F) of this compound can be measured directly. This lifetime is a critical parameter that reflects the rates of all deactivation pathways from the S₁ state, including fluorescence and non-radiative processes like internal conversion and intersystem crossing.

Transient absorption spectroscopy is another powerful time-resolved technique. wikipedia.orgresearchgate.net In this method, a "pump" laser pulse excites the molecule, and a "probe" pulse monitors the changes in absorption over time. This allows for the observation of short-lived species like the excited singlet state and the triplet state (T₁). By analyzing the decay kinetics of the transient signals, one can determine the rates of processes such as intersystem crossing (k_ISC) and the lifetime of the triplet state. The heavy bromine atom in this compound is expected to significantly enhance the rate of intersystem crossing, potentially leading to a short-lived singlet state and efficient population of the triplet state.

Table 4: Hypothetical Photophysical Data for this compound in a Nonpolar Solvent

| Parameter | Symbol | Hypothetical Value | Technique |

|---|---|---|---|

| Absorption Maximum | λ_abs | ~380 nm | UV-Vis Spectroscopy |

| Emission Maximum | λ_em | ~450 nm | Fluorescence Spectroscopy |

| Fluorescence Lifetime | τ_F | ~1-5 ns | Time-Resolved Fluorescence |

| Triplet State Lifetime | τ_T | > 1 µs | Transient Absorption |

This table presents hypothetical but plausible data based on the known photophysical properties of halogenated aromatic compounds.

Quantum Yield Determinations for Fluorescent Emissions

The methodologies for determining fluorescence quantum yields can be broadly categorized into absolute and relative methods. Absolute methods, such as those employing an integrating sphere, directly measure the total number of emitted photons. While accurate, these methods are often complex and require specialized equipment. More commonly, the relative method is employed, where the quantum yield of a sample is determined by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

For a typical relative quantum yield determination, the following equation is used:

Φx = Φs * (Ix / Is) * (As / Ax) * (nx2 / ns2)

Where:

Φ is the fluorescence quantum yield

I is the integrated fluorescence intensity

A is the absorbance at the excitation wavelength

n is the refractive index of the solvent

The subscripts 'x' and 's' refer to the sample and the standard, respectively.

To perform this measurement, the absorption and fluorescence spectra of both the sample (this compound) and a suitable standard would be recorded under identical experimental conditions, including excitation wavelength, slit widths, and solvent. The absorbance of both solutions at the excitation wavelength is typically kept below 0.1 to minimize inner filter effects.

The selection of an appropriate quantum yield standard is crucial and depends on the spectral properties of the compound under investigation. The standard should have an emission range that overlaps with that of the sample and should be photochemically stable.

Detailed research would be required to experimentally determine the quantum yield of this compound and to elucidate the precise effects of its bromo and fluoro substituents on its emissive properties. Such a study would involve the synthesis and purification of the compound, followed by rigorous photophysical characterization using the methodologies described above. The resulting data would be invaluable for the rational design of novel phenazine-based materials with tailored fluorescent properties.

| Parameter | Description |

| Φx | Fluorescence quantum yield of the sample (this compound) |

| Φs | Fluorescence quantum yield of the standard |

| Ix | Integrated fluorescence intensity of the sample |

| Is | Integrated fluorescence intensity of the standard |

| Ax | Absorbance of the sample at the excitation wavelength |

| As | Absorbance of the standard at the excitation wavelength |

| nx | Refractive index of the sample's solvent |

| ns | Refractive index of the standard's solvent |

Computational and Theoretical Chemistry Studies on 7 Bromo 1 Fluorophenazine

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Ab Initio methods, are powerful tools for elucidating the fundamental electronic and structural characteristics of molecules. nih.govresearchgate.netresearchgate.net These methods solve the electronic Schrödinger equation to provide a detailed understanding of a molecule's behavior. For 7-Bromo-1-fluorophenazine, these calculations would be instrumental in predicting its geometry, vibrational frequencies, and electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its electronic absorption and emission characteristics. mdpi.com For this compound, the distribution of the HOMO and LUMO across the phenazine (B1670421) core and the halogen substituents would reveal the most probable sites for electrophilic and nucleophilic attack.

A hypothetical representation of the HOMO-LUMO energy gap for this compound is presented in the table below, based on typical values for similar aromatic compounds.

| Molecular Orbital | Energy (eV) |

| LUMO | -1.5 to -2.5 |

| HOMO | -5.5 to -6.5 |

| Energy Gap (LUMO-HOMO) | 3.5 to 4.5 |

Prediction of Spectroscopic Parameters (NMR, UV-Vis, Fluorescence)

Computational methods can accurately predict various spectroscopic parameters. nih.gov For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁵N, and ¹⁹F) would be invaluable for its structural characterization. Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra, providing insights into the molecule's photophysical properties. mdpi.comresearchgate.net These theoretical spectra can then be compared with experimental data to validate the computational model and confirm the molecular structure.

The following table illustrates the kind of data that would be generated from such computational studies.

| Spectroscopic Technique | Predicted Parameter | Predicted Value Range |

| ¹H NMR | Chemical Shift (ppm) | 7.0 - 9.0 |

| ¹³C NMR | Chemical Shift (ppm) | 110 - 150 |

| ¹⁹F NMR | Chemical Shift (ppm) | -100 to -120 |

| UV-Vis Absorption | λmax (nm) | 350 - 450 |

| Fluorescence Emission | λem (nm) | 450 - 550 |

Electrostatic Potential Surface (ESP) Analysis for Reactivity Predictions

The Electrostatic Potential Surface (ESP) provides a visual representation of the charge distribution within a molecule. By mapping the electrostatic potential onto the electron density surface, regions of positive and negative potential can be identified. These regions correspond to sites that are susceptible to nucleophilic and electrophilic attack, respectively. For this compound, the ESP analysis would highlight the influence of the electron-withdrawing bromine and fluorine atoms on the reactivity of the phenazine ring system.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While the phenazine core of this compound is rigid, molecular dynamics (MD) simulations can provide valuable information about its interactions with its environment, such as solvent molecules or biological macromolecules. nih.govnih.govfrontiersin.org MD simulations model the movement of atoms and molecules over time, allowing for the study of dynamic processes. nih.govnih.gov By simulating this compound in different solvents, the effect of the solvent on its conformational preferences and properties can be investigated.

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction, stationary points such as reactants, products, intermediates, and transition states can be identified. For reactions involving this compound, such as nucleophilic aromatic substitution, transition state analysis can determine the activation energies and reaction pathways, providing a detailed understanding of the reaction mechanism.

Structure-Property Relationship (SPR) Investigations using Cheminformatics Approaches

Cheminformatics approaches can be used to establish relationships between the structure of a molecule and its properties. mdpi.comresearchgate.net By creating a library of virtual phenazine derivatives with varying substitution patterns, quantitative structure-property relationship (QSPR) models can be developed. These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For this compound, SPR studies could explore how the positions and identities of halogen substituents influence properties such as electronic behavior, solubility, and potential biological activity.

Quantitative Structure-Property Relationship (QSPR) Modeling for Electronic and Optical Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology used to correlate the structural features of a molecule with its physicochemical properties. mdpi.com These models are built upon calculated molecular descriptors that quantify various aspects of a molecule's topology, geometry, and electronic nature. frontiersin.org For this compound, QSPR studies would involve the calculation of a range of descriptors to predict its electronic and optical behavior.

Theoretical investigations on peripherally substituted phenazine systems have shown that halogen substituents significantly influence the electronic properties of the core phenazine structure. nih.gov The introduction of electron-withdrawing groups like fluorine and bromine at the 1 and 7 positions is expected to modulate the HOMO and LUMO energy levels. Specifically, such substitutions typically lower the LUMO energy, which can be a desirable trait for certain electronic applications. nih.gov DFT calculations are a primary tool for generating the data needed for these QSPR models. researchgate.netrsc.org

A typical QSPR analysis for this compound would begin with geometry optimization of the molecule's ground state. Subsequently, quantum chemical calculations, often using DFT with a basis set like B3LYP/6-31G*, would be performed to compute key electronic descriptors. nih.gov These descriptors form the basis for predicting macroscopic properties.

Table 1: Predicted Electronic and Optical Property Descriptors for this compound

| Molecular Descriptor | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.25 eV | Relates to the ionization potential and electron-donating ability. |

| LUMO Energy | -3.10 eV | Relates to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (Eg) | 3.15 eV | Determines electronic excitability and influences optical absorption. |

| Dipole Moment | 2.5 D | Affects intermolecular interactions, solubility, and molecular packing. |

Note: The values in this table are illustrative, based on theoretical calculations for related halogenated phenazine structures, and represent the type of data generated in a QSPR study.

Computational Screening for Materials Applications

Building on the foundation of QSPR, computational screening is a high-throughput approach to evaluate the potential of candidate molecules for specific applications. Virtual libraries of compounds can be screened to identify leads with optimal properties, accelerating the materials discovery process. researchgate.net For this compound, its computed properties can be compared against benchmarks for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as redox-active materials in flow batteries. rsc.org

The process involves defining a set of key performance indicators based on the target application. For instance, in the context of organic semiconductors, important parameters include a low HOMO-LUMO gap, suitable energy levels for charge injection/extraction, and high charge carrier mobility. For redox flow batteries, the key properties are the redox potential and solubility in the electrolyte. rsc.org

Computational screening allows for a direct comparison of this compound against established materials or other novel candidates. The asymmetric halogenation with both bromine and fluorine could result in unique electronic characteristics and intermolecular packing, potentially leading to improved performance. The presence of halogen atoms is also known to promote intersystem crossing, which could make the compound a candidate for applications as a photosensitizer. futaba-zaidan.org

Table 2: Computational Screening Profile of this compound for Organic Semiconductor Applications

| Performance Metric | Calculated Value for this compound | Target Range for n-type Semiconductor | Assessment |

|---|---|---|---|

| Electron Affinity (LUMO) | 3.10 eV | > 3.0 eV | Favorable for electron injection and transport. |

| Ionization Potential (HOMO) | 6.25 eV | > 6.0 eV | Indicates good stability against oxidation. |

| HOMO-LUMO Gap (Eg) | 3.15 eV | 2.0 - 3.5 eV | Suitable for applications requiring a wide-bandgap material. |

Note: The values presented are hypothetical and serve to illustrate the process of computational screening. The target range is typical for n-type organic semiconductor materials.

Reactivity, Reaction Mechanisms, and Catalysis Research Involving 7 Bromo 1 Fluorophenazine

Investigation of Reaction Pathways Involving Halogen Functionalities

The halogen atoms at the 1- and 7-positions of the phenazine (B1670421) ring are the primary sites for a range of chemical reactions. The differing electronegativity and size of bromine and fluorine atoms lead to distinct reactivity at these centers, which is a key focus of investigation.

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those with electron-withdrawing features. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The phenazine ring system, being electron-deficient due to the presence of two nitrogen atoms, is activated towards nucleophilic attack. The bromo and fluoro substituents serve as leaving groups in such reactions.

Theoretical studies and experimental work on analogous compounds suggest that the relative reactivity of the C-F and C-Br bonds in SNAr reactions is not straightforward. In many SNAr reactions, fluoride (B91410) is a better leaving group than bromide, a trend that is opposite to that observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step in SNAr is typically the initial attack of the nucleophile on the aromatic ring to form a negatively charged intermediate (a Meisenheimer complex). libretexts.org The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

The stability of the Meisenheimer complex is crucial, and it is enhanced by electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.com In 7-Bromo-1-fluorophenazine, the phenazine nitrogens and the halogens themselves contribute to the stabilization of this intermediate. The precise regioselectivity of nucleophilic attack (at the C-F vs. C-Br bond) would depend on the specific nucleophile, solvent, and reaction conditions.

Table 1: Factors Influencing SNAr Reactivity at Halogen Centers in this compound

| Factor | Effect on Reactivity at C-F Center | Effect on Reactivity at C-Br Center | Rationale |

| Electronegativity of Halogen | Increased electrophilicity of carbon, favoring nucleophilic attack. | Lower electrophilicity of carbon compared to the C-F center. | Fluorine's high electronegativity creates a more electron-deficient carbon center. |

| Carbon-Halogen Bond Strength | Stronger C-F bond makes cleavage more difficult in the second step. | Weaker C-Br bond facilitates easier cleavage. | The bond strength trend is C-F > C-Cl > C-Br > C-I. |

| Leaving Group Ability (in SNAr) | Generally a better leaving group in activated systems. | Generally a poorer leaving group than fluorine in activated systems. | The rate-determining step is the nucleophilic attack, not the leaving group departure. |

| Steric Hindrance | Less steric hindrance for incoming nucleophiles. | More steric hindrance due to the larger size of the bromine atom. | The smaller size of fluorine allows for easier approach of the nucleophile. |

Electrophilic aromatic substitution (SEAr) is another fundamental reaction of aromatic compounds. organicchemistrytutor.com In contrast to SNAr, SEAr is facilitated by electron-donating groups and involves the attack of an electrophile on the electron-rich aromatic ring. masterorganicchemistry.comyoutube.com The phenazine nucleus is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atoms. The halogen substituents further deactivate the ring through their inductive electron-withdrawing effects.

However, the halogens also possess lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions relative to the halogen. libretexts.org In this compound, the directing effects of both halogens must be considered. The fluorine atom at position 1 would direct incoming electrophiles to positions 2 and 4, while the bromine atom at position 7 would direct to positions 6 and 8. The precise outcome of an electrophilic substitution reaction would be a complex interplay of these directing effects, the inherent reactivity of the different positions on the phenazine core, and steric factors.

Table 2: Predicted Directing Effects of Halogen Substituents in Electrophilic Aromatic Substitution of this compound

| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Directing Position(s) |

| Fluorine | 1 | -I (Strongly deactivating) | +R (Weakly activating) | 2, 4 |

| Bromine | 7 | -I (Strongly deactivating) | +R (Weakly activating) | 6, 8 |

Halogenated aromatic compounds can participate in radical reactions and electron transfer processes. The C-Br bond is weaker than the C-F bond and can be more readily cleaved homolytically to generate an aryl radical. This can be initiated by photolysis, thermolysis, or through the action of radical initiators. Once formed, the phenazinyl radical can undergo a variety of reactions, such as hydrogen abstraction, addition to multiple bonds, or coupling reactions.

Electron transfer processes are also plausible, where this compound could act as either an electron acceptor or donor, depending on the reaction conditions and the other species involved. The electron-deficient nature of the phenazine ring suggests it would more readily accept an electron to form a radical anion. The stability of such a radical anion would be influenced by the presence of the halogen substituents.

Role as a Ligand in Coordination Chemistry Research

The phenazine scaffold, with its two nitrogen atoms, is a well-known chelating ligand in coordination chemistry. maynoothuniversity.ienih.gov The introduction of halogen substituents can modulate the electronic properties of the ligand and, consequently, the properties of the resulting metal complexes.

This compound can act as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms. The synthesis of metal complexes would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The choice of metal, counter-ion, and solvent can influence the stoichiometry and geometry of the resulting complex.

Characterization of these complexes would involve a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To observe changes in the vibrational frequencies of the phenazine ring upon coordination to the metal.

UV-Visible Spectroscopy: To study the electronic transitions within the ligand and the metal-ligand charge transfer bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the structure of the complex in solution and to probe the electronic effects of coordination.

X-ray Crystallography: To determine the solid-state structure of the complex, including bond lengths, bond angles, and the coordination geometry around the metal center.

Elemental Analysis: To confirm the empirical formula of the complex.

The electronic properties of metal complexes containing this compound would be influenced by the electron-withdrawing nature of the halogen substituents. These substituents would lower the energy of the ligand's π* orbitals, which could affect the energy of metal-to-ligand charge transfer (MLCT) bands.

The magnetic properties of the complexes would depend on the choice of the metal ion and its oxidation state. For paramagnetic metal ions, techniques such as magnetic susceptibility measurements and electron paramagnetic resonance (EPR) spectroscopy could be used to probe the magnetic behavior of the complex.

The structural properties, as revealed by X-ray crystallography, would provide insights into how the steric and electronic effects of the bromo and fluoro substituents influence the coordination environment of the metal ion. For instance, the presence of the relatively bulky bromine atom might lead to distortions in the coordination geometry.

Table 3: Potential Properties of Metal Complexes of this compound

| Property | Influencing Factors | Potential Characteristics |

| Electronic Properties | Nature of the metal ion, halogen substituents on the ligand. | Tunable redox potentials, altered energies of MLCT bands compared to unsubstituted phenazine complexes. |

| Magnetic Properties | Choice of metal ion (e.g., first-row transition metals). | Paramagnetism if unpaired electrons are present on the metal center. |

| Structural Properties | Steric bulk of the bromine atom, coordination preference of the metal ion. | Distorted coordination geometries, potential for intermolecular interactions involving the halogen atoms (halogen bonding). |

Catalytic Applications of this compound and its Derivatives Remain an Unexplored Frontier in Chemical Research

Despite the growing interest in phenazine chemistry, a thorough review of scientific literature reveals a significant gap in the exploration of this compound and its derivatives as catalysts. To date, no specific research has been published detailing the catalytic activity of this particular compound or its derived systems in the fields of organocatalysis, or homogeneous and heterogeneous catalysis.

Phenazine derivatives, as a broader class of heterocyclic compounds, have garnered considerable attention for their diverse applications, including in materials science, medicine, and electronics. Their unique electronic and structural properties have led to some investigations into their potential catalytic roles. For instance, certain phenazine derivatives have been explored as photoredox catalysts and in other specialized catalytic systems.

However, the specific catalytic potential of this compound remains uncharted territory. The strategic placement of a bromine and a fluorine atom on the phenazine core could, in theory, modulate the electronic properties of the molecule in a way that might be beneficial for certain catalytic transformations. Halogen atoms can influence a molecule's reactivity, stability, and intermolecular interactions, all of which are critical factors in catalyst design.

The absence of research in this area means that there is no available data to populate the requested sections on its application in organocatalysis or homogeneous and heterogeneous catalysis. The scientific community has not yet synthesized and tested this compound-derived systems for these purposes.

This lack of information highlights a potential area for future research. A systematic investigation into the synthesis and catalytic evaluation of this compound and its derivatives could unveil novel catalytic activities. Such studies would involve the design and synthesis of various derivatives, followed by their screening in a range of chemical reactions to assess their efficacy as catalysts. Detailed mechanistic studies would also be necessary to understand how these compounds might facilitate chemical transformations.

Until such research is undertaken and published in peer-reviewed scientific journals, any discussion on the catalytic activity of this compound would be purely speculative.

Advanced Applications in Materials Science and Organic Electronics Research

Organic Semiconductor Research

Organic semiconductors are the foundation of flexible and low-cost electronic devices. The performance of these materials is largely determined by their molecular structure, which influences their ability to transport charge.

Design and Synthesis of Derivatives for Charge Transport Applications

The design and synthesis of new organic semiconductors often involve modifying a core molecular structure to enhance properties like charge carrier mobility and environmental stability. For a hypothetical derivative of 7-Bromo-1-fluorophenazine, research would focus on creating analogues with different substituent groups to tune the electronic properties. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn affects charge injection and transport.

Investigations into Organic Field-Effect Transistors (OFETs) Performance

Organic field-effect transistors (OFETs) are key components in organic electronics, acting as switches and amplifiers. The performance of an OFET is characterized by its field-effect mobility and on/off current ratio. Should this compound be investigated for OFET applications, studies would involve fabricating thin-film transistors and measuring their electrical characteristics. The presence of halogen atoms like bromine and fluorine could potentially influence the intermolecular interactions and solid-state packing of the molecules, which are crucial for efficient charge transport.

Interactive Data Table: Hypothetical OFET Performance Metrics

Since no experimental data for this compound exists, the following table illustrates the kind of data that would be collected in such an investigation.

| Derivative | Hole Mobility (cm²/Vs) | Electron Mobility (cm²/Vs) | On/Off Ratio |

| Compound A | Data not available | Data not available | Data not available |

| Compound B | Data not available | Data not available | Data not available |

Role in Organic Photovoltaic Cells (OPVs) and Solar Cell Architectures

Organic photovoltaic cells (OPVs) offer a promising route to low-cost solar energy conversion. In an OPV, an organic semiconductor material absorbs light to generate excitons, which are then separated into free charge carriers at a donor-acceptor interface. The efficiency of an OPV depends on factors such as light absorption, exciton diffusion, and charge collection. If this compound were to be used in OPVs, it could potentially function as either an electron donor or an electron acceptor, depending on its electronic properties relative to a partner material.

Organic Light-Emitting Diodes (OLEDs) Research

Organic light-emitting diodes (OLEDs) are widely used in displays and lighting due to their high efficiency and excellent color quality. The performance of an OLED is determined by the properties of the organic materials used in its various layers.

Emitter Design for Tunable Emission Properties

The emitter layer is the heart of an OLED, where electrically injected electrons and holes recombine to produce light. The emission color and efficiency are determined by the molecular structure of the emitting material. Research into emitters based on a this compound core would involve synthesizing derivatives to tune the emission wavelength across the visible spectrum. The heavy bromine atom could potentially promote intersystem crossing, which might be explored for applications in phosphorescent or thermally activated delayed fluorescence (TADF) OLEDs.

Charge Injection and Transport Layer Investigations

In addition to the emissive layer, OLEDs contain charge injection and transport layers that facilitate the movement of electrons and holes from the electrodes to the emissive layer. The materials for these layers are chosen based on their energy levels and charge transport characteristics. Investigations into this compound for these applications would assess its ability to efficiently transport either electrons or holes and to form effective interfaces with other organic layers and the electrodes.

Interactive Data Table: Hypothetical OLED Device Characteristics

This table represents the type of data that would be sought if this compound derivatives were used in OLEDs.

| Emitter Derivative | Emission Peak (nm) | External Quantum Efficiency (%) | CIE Coordinates (x, y) |

| Compound X | Data not available | Data not available | Data not available |

| Compound Y | Data not available | Data not available | Data not available |

Fluorescent Probe and Chemosensor Development (Non-Biological Sensing)

The inherent fluorescence of the phenazine (B1670421) core provides a foundation for the development of sensitive and selective chemosensors. The strategic placement of bromo and fluoro substituents on the phenazine scaffold in this compound can modulate its electronic properties, making it a promising platform for the detection of various analytes.

The design of phenazine-based chemosensors hinges on the integration of a recognition moiety that can selectively interact with the target analyte and a signaling unit, which is the phenazine fluorophore itself. The electron-deficient nature of the phenazine skeleton, along with the lone pair electrons on the nitrogen atoms, allows for effective sensing of ions or molecules through non-covalent interactions such as hydrogen bonding, anion–π interactions, and metal coordination. researchgate.net

For this compound to act as a selective sensor, it could be functionalized with a specific receptor group. The choice of this receptor is crucial for selectivity. For instance, incorporating a crown ether-like moiety could facilitate the selective binding of specific metal cations. Similarly, the introduction of a group with a high affinity for a particular anion would enable its selective detection. The bromo and fluoro substituents can influence the binding affinity and the photophysical response of the phenazine core upon analyte binding.

A proposed design for a this compound-based sensor for a hypothetical analyte 'X' is presented in the table below.

| Sensor Component | Function | Design Consideration for Selectivity |

| This compound Core | Fluorophore (Signaling Unit) | Halogen atoms modulate the electronic properties and fluorescence quantum yield. |

| Recognition Moiety (e.g., aza-crown ether) | Analyte Binding (Receptor) | The cavity size and donor atoms of the crown ether are tailored to selectively bind the target ion. |

| Linker | Connects Receptor to Fluorophore | A short, rigid linker can ensure efficient communication between the binding event and the fluorescence response. |

The interaction of phenazine derivatives with other molecules can lead to either a decrease (quenching) or an increase (enhancement) in their fluorescence intensity. These changes form the basis of their sensing applications.

Fluorescence Quenching: This phenomenon can occur through several mechanisms, including photoinduced electron transfer (PET), Förster resonance energy transfer (FRET), and the formation of non-fluorescent ground-state complexes. For instance, the interaction of a phenazine derivative with an electron-rich analyte can lead to PET, where an electron is transferred from the analyte to the excited fluorophore, resulting in fluorescence quenching. nih.govoup.com Inter- and intramolecular hydrogen bonding, as well as protonation at the ring nitrogen, can also cause a significant decrease in the fluorescence yields of phenazine molecules. oup.com

Fluorescence Enhancement: Conversely, fluorescence can be enhanced if the interaction with an analyte restricts intramolecular rotations or vibrations within the fluorophore, leading to a reduction in non-radiative decay pathways. Another mechanism for enhancement is the disruption of a pre-existing quenching process upon analyte binding. For example, if the phenazine core is initially quenched by a nearby group, the binding of an analyte could alter the conformation of the molecule in a way that restores fluorescence.

The specific mechanism of fluorescence change in a this compound-based sensor would depend on the nature of the analyte and the design of the sensor.

| Interaction Mechanism | Effect on Fluorescence | Underlying Principle |

| Photoinduced Electron Transfer (PET) | Quenching | Electron transfer from analyte to excited fluorophore. |

| Förster Resonance Energy Transfer (FRET) | Quenching | Non-radiative energy transfer to a nearby acceptor. |

| Analyte-Induced Aggregation | Quenching/Enhancement | Formation of aggregates can lead to self-quenching or aggregation-induced emission. |

| Restriction of Intramolecular Motion | Enhancement | Reduced non-radiative decay upon analyte binding. |

Photochromic and Electrochromic Materials Research

While direct research on the photochromic and electrochromic properties of this compound is not extensively documented, the general characteristics of phenazine derivatives suggest potential in these areas. Photochromic materials can change their color upon irradiation with light, while electrochromic materials exhibit color changes in response to an electrical potential.

The extended π-conjugated system of the phenazine ring is susceptible to redox reactions, which is a key requirement for electrochromism. The bromo and fluoro substituents on this compound can influence the redox potentials and the stability of the different oxidation states, potentially leading to distinct color changes. Further research would be needed to explore the viability of this compound in electrochromic devices.

Similarly, by incorporating photosensitive groups onto the this compound scaffold, it might be possible to induce reversible photoisomerization or photocyclization reactions that would alter the absorption and emission properties of the molecule, thereby imparting photochromic behavior.

Supramolecular Assembly and Self-Assembling Materials Research

The planar structure and the potential for non-covalent interactions make phenazine derivatives excellent building blocks for supramolecular chemistry and the construction of self-assembling materials.

The presence of nitrogen atoms in the phenazine ring allows for hydrogen bonding, while the aromatic system can participate in π-π stacking interactions. Furthermore, the bromine and fluorine atoms in this compound can engage in halogen bonding, a highly directional and specific non-covalent interaction. These interactions can be exploited in crystal engineering to control the packing of molecules in the solid state, leading to materials with desired structures and properties.

The interplay of these non-covalent forces can direct the formation of specific crystalline architectures, such as one-dimensional stacks, two-dimensional sheets, or three-dimensional networks. The precise arrangement of the molecules in the crystal lattice can significantly impact the material's optical and electronic properties.